omega-Conotoxin gvia
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Overview
Description
Omega-Conotoxin G VIA (reduced): is a peptide derived from the venom of the marine cone snail, specifically from the species Conus geographus. This compound is part of the omega-conotoxin family, which are known for their ability to inhibit N-type voltage-gated calcium channels. These channels play a crucial role in neurotransmitter release, making omega-conotoxins valuable tools in neuropharmacology and potential therapeutic agents for conditions such as chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of omega-Conotoxin gvia typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: : Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. This method can produce larger quantities of the peptide compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: : Omega-Conotoxin G VIA (reduced) can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield the reduced form of the peptide.
Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents such as iodine or air oxidation in a buffered solution.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Oxidized Form: The peptide with intact disulfide bonds, which is the biologically active form.
Reduced Form: The peptide with free thiol groups, often used in studies to understand the role of disulfide bonds.
Scientific Research Applications
Omega-Conotoxin G VIA (reduced) has several scientific research applications:
Neuropharmacology: Used to study the function of N-type voltage-gated calcium channels and their role in neurotransmitter release.
Pain Management: Investigated as a potential therapeutic agent for chronic and neuropathic pain due to its ability to inhibit calcium channels involved in pain signaling.
Ion Channel Research: Serves as a tool to explore the structure and function of ion channels and their interactions with other molecules.
Mechanism of Action
Omega-Conotoxin G VIA (reduced) exerts its effects by binding to and inhibiting N-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into neurons, which is necessary for the release of neurotransmitters. By blocking these channels, omega-Conotoxin gvia can reduce neuronal excitability and neurotransmitter release, leading to its analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Omega-Conotoxin MVIIA: Another member of the omega-conotoxin family, known for its use in the drug Prialt for treating severe chronic pain.
Omega-Conotoxin CVID: Similar in structure and function, also targeting N-type calcium channels.
Uniqueness: : Omega-Conotoxin G VIA (reduced) is unique due to its specific amino acid sequence and the particular disulfide bond pattern that defines its structure and function. Its reduced form allows for studies on the role of disulfide bonds in its activity and stability .
Properties
CAS No. |
92078-76-7 |
---|---|
Molecular Formula |
C120H188N38O43S6 |
Molecular Weight |
3043.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C120H188N38O43S6/c1-53(165)91(114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(49-204)107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)154-101(184)71(31-57-17-23-60(169)24-18-57)142-112(195)86-33-62(171)39-157(86)116(199)73(36-89(125)174)143-108(191)82(50-205)151-104(187)75(42-160)144-96(179)67(11-7-27-131-119(127)128)137-106(189)80(48-203)153-110(193)84(52-207)150-100(183)72(35-88(124)173)141-99(182)70(30-56-15-21-59(168)22-16-56)140-103(186)77(44-162)146-115(198)92(54(2)166)155-113(196)87-34-63(172)40-158(87)118(201)79(46-164)148-109(192)83(51-206)152-105(188)76(43-161)145-102(185)74(41-159)134-90(175)37-133-111(194)85-32-61(170)38-156(85)117(200)78(45-163)147-97(180)65(9-3-5-25-121)135-94(177)64(123)47-202/h13-24,53-54,61-87,91-92,159-172,202-207H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1 |
InChI Key |
XJKFZICVAPPHCK-NZPQQUJLSA-N |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O)O)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O |
Key on ui other cas no. |
92078-76-7 |
sequence |
CKSXGSSCSXTSYNCCRSCNXYTKRCY |
Synonyms |
Conus geographus Toxin Conus geographus Toxin GVIA geographus Toxin, Conus geographus toxin, omega-Conus GVIA, omega-CgTX GVIA, omega-Conotoxin omega CgTX omega CgTX GVIA omega Conotoxin GVIA omega Conus geographus toxin omega-CgTX omega-CgTX GVIA omega-Conotoxin GVIA omega-Conus geographus toxin Toxin, Conus geographus toxin, omega-Conus geographus |
Origin of Product |
United States |
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